molecular formula C12H16ClN3O3 B8228623 N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide

N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide

Cat. No.: B8228623
M. Wt: 285.73 g/mol
InChI Key: FHYZCKQGIAZBGT-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide: is a chemical compound with the molecular formula C12H16ClN3O3 and a molecular weight of 285.73 g/mol It is characterized by the presence of a pyridazine ring substituted with a chloro group, a methoxyacetyl group, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide typically involves the following steps :

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions starting from appropriate precursors. This often involves the cyclization of hydrazine derivatives with diketones or other suitable compounds.

    Introduction of Substituents: The chloro group and the methoxyacetyl group are introduced onto the pyridazine ring through substitution reactions

    Formation of Pivalamide: The final step involves the formation of the pivalamide group through the reaction of the intermediate compound with pivaloyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyridazine derivatives .

Scientific Research Applications

N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide can be compared with other similar compounds, such as:

    N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

    N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)propionamide: Similar structure but with a propionamide group instead of a pivalamide group.

    N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)butyramide: Similar structure but with a butyramide group instead of a pivalamide group.

These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the pivalamide group, which may confer specific advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

N-[6-chloro-5-(2-methoxyacetyl)pyridazin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-12(2,3)11(18)14-9-5-7(8(17)6-19-4)10(13)16-15-9/h5H,6H2,1-4H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYZCKQGIAZBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(C(=C1)C(=O)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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